molecular formula C26H18O13 B020371 Purpuromycin CAS No. 53969-01-0

Purpuromycin

Cat. No. B020371
CAS RN: 53969-01-0
M. Wt: 538.4 g/mol
InChI Key: VGXVKHPGBHVPMW-UHFFFAOYSA-N
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Description

Purpuromycin is an antibiotic that is active against both fungi and bacteria . It was first isolated from Actinoplanes . It’s an hydroxy derivative of r-rubromycin, an antibiotic isolated from Streptomyces .


Synthesis Analysis

The synthesis of Purpuromycin presents several challenges due to its densely functionalised hexacyclic ring system . The review covers the isolation, the reported biological activity, and the detailed synthetic studies towards these complex natural products .


Molecular Structure Analysis

Purpuromycin has a molecular formula of C26H18O13 . It contains 62 bonds in total, including 44 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 6 double bonds, 12 aromatic bonds, 1 five-membered ring, 5 six-membered rings, 1 nine-membered ring, 3 ten-membered rings, 1 aliphatic ester, 1 aromatic ester, 2 aromatic ketones, 1 hydroxyl group, and 3 aromatic groups .


Chemical Reactions Analysis

Purpuromycin shows different modes of action against different kinds of micro-organisms. In Candida albicans, it inhibits RNA synthesis, whereas in Bacillus subtilis, protein synthesis is primarily affected, with DNA and RNA synthesis blocked at higher concentrations of the drug .


Physical And Chemical Properties Analysis

Purpuromycin has an average mass of 538.413 Da and a monoisotopic mass of 538.074768 Da .

Scientific Research Applications

  • Chemical Compound Synthesis : Purpuromycin is used to couple highly functionalized naphthalene and isocoumarin hemispheres, facilitating the study of chemical synthesis and reactions (Waters, Fennie, & Kozlowski, 2006).

  • Chromosomal Function Research : It aids in studying chromosomal function control in lymphocytes during gene activation, contributing to our understanding of genetic processes (Pogo, Allfrey, & Mirsky, 1966).

  • Protein Synthesis Probe : Puromycin is a probe for protein synthesis in various model systems, enhancing our knowledge of protein synthesis regulation in normal and pathological processes (Aviner, 2020).

  • Potential Anticancer Properties : Purpuromycin has been explored for its potential anticancer properties (Lowell, Wall, Waters, & Kozlowski, 2010).

  • Inhibition of tRNA Function : It inhibits protein synthesis by binding to tRNAs and affecting their acceptor capacity (Kirillov et al., 1997).

  • Antibiotic Properties : Purpuromycin inhibits RNA and protein synthesis in various organisms like Candida albicans and Bacillus subtilis, and its activity increases at higher concentrations (Landini, Corti, Goldstein, & Denaro, 1992).

  • Spiroketalization Reactions : It serves as a structural scaffold for spiroketalization reactions, promoting a specific reaction mode over benzofuran formation (Lowell, Fennie, & Kozlowski, 2011).

  • Inhibitory Effect on Protein Synthesis : Purpuromycin exhibits an inhibitory effect on protein synthesis in both prokaryotic and eukaryotic cell-free systems (Rambelli et al., 1989).

  • Topical Agent for Infections : It has potential as a topical agent for vaginal infections, with semisynthetic derivatives showing activity against various pathogens (Trani et al., 1997).

  • Human Telomerase Inhibition : Purpuromycin is a potent inhibitor of human telomerase, indicating its potential for therapeutic applications (Ueno et al., 2000).

Safety And Hazards

As an antibiotic, purpuromycin is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

properties

IUPAC Name

methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O13/c1-35-13-5-11(27)16-17(19(13)30)21(32)23-10(18(16)29)6-26(39-23)7-12(28)9-3-8-4-14(24(33)36-2)37-25(34)15(8)20(31)22(9)38-26/h3-5,12,28-29,31-32H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXVKHPGBHVPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C2=C(C1=O)C(=C3C(=C2O)CC4(O3)CC(C5=C(O4)C(=C6C(=C5)C=C(OC6=O)C(=O)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30968780
Record name Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

538.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Purpuromycin

CAS RN

53969-01-0
Record name Purpuromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053969010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4,4',9',10-tetrahydroxy-7'-methoxy-5',8',9-trioxo-4,5',8',9-tetrahydro-3H,3'H-spiro[benzo[1,2-b:5,4-c']dipyran-2,2'-naphtho[2,3-b]furan]-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30968780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
P Landini, E Corti, BP Goldstein… - Biochemical …, 1992 - portlandpress.com
… system; however, when purpuromycin was preincubated with … Purpuromycin also inhibited polynucleotide synthesis in vitro … the primary target of purpuromycin is on ribosomes and that …
Number of citations: 24 portlandpress.com
S Kirillov, LA Vitali, BP Goldstein, F Monti, Y Semenkov… - Rna, 1997 - ncbi.nlm.nih.gov
… The IDgu of purpuromycin in… purpuromycin. These results suggest that inhibition of aminoacylation is due to the interaction of purpuromycin with deacylated tRNA and that …
Number of citations: 43 www.ncbi.nlm.nih.gov
F Rambelli, M Brigotti, M Zamboni, M Denaro… - Biochemical …, 1989 - portlandpress.com
… elongation,purpuromycin does … purpuromycin, the nascent peptide chains are found in the puromycin-reactive P site. The results suggest that the mechanism of action of purpuromycin is …
Number of citations: 12 portlandpress.com
C Coronelli, H Pagani, MR Bardone… - The Journal of …, 1974 - jstage.jst.go.jp
Purpuromycin (C26H18013) is a new antibiotic isolated from the culture broth of Actinoplanes ianthinogenes proposed as a new species on the basis of its morphological, cultural and …
Number of citations: 89 www.jstage.jst.go.jp
BP Goldstein, A King, F Ripamonti… - Journal of …, 1995 - academic.oup.com
… MDL 63, 604 had significantly lower MICs than purpuromycin against T. vaginalis and most … of purpuromycin's activity by medium supplements (blood or serum). Purpuromycin or related …
Number of citations: 13 academic.oup.com
A Trani, C Dallanoce, G Panzone… - Journal of medicinal …, 1997 - ACS Publications
Purpuromycin (1) is an antibiotic with a broad spectrum of … activity similar to that of purpuromycin against Candida isolates while they … by these supplements than that of purpuromycin. …
Number of citations: 62 pubs.acs.org
AN Lowell, MW Fennie… - The Journal of Organic …, 2008 - ACS Publications
… We have shown that the naphthalene portion of purpuromycin can be efficiently synthesized … spiroketalization modes for purpuromycin and other members of this natural product family. …
Number of citations: 52 pubs.acs.org
SP Waters, MW Fennie, MC Kozlowski - Tetrahedron letters, 2006 - Elsevier
… As a first step in defining the stereochemistry of the purpuromycin spiroketal, we recorded the NMR spectra from a sample of natural purpuromycin 12 in CDCl 3 at 500 MHz (Fig. 3). …
Number of citations: 47 www.sciencedirect.com
SP Waters, MW Fennie, MC Kozlowski - Organic Letters, 2006 - ACS Publications
A mild and efficient [3+2] nitrile oxide/olefin cycloaddition allows coupling of the highly functionalized naphthalene and isocoumarin hemispheres of purpuromycin. A rationale of the …
Number of citations: 61 pubs.acs.org
A Trani, C Dallanoce, P Ferrari, B Goldstein… - Farmaco (Societa …, 1996 - europepmc.org
Purpuromycin (1) is a natural antibiotic with a broad spectrum of activity encompassing bacteria, fungi and protozoa. A new series of derivatives of 1 was prepared by the modification or …
Number of citations: 11 europepmc.org

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